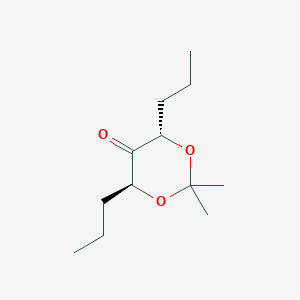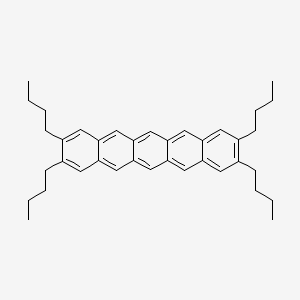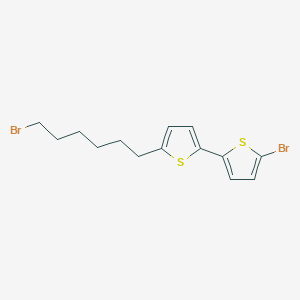
5-Bromo-5'-(6-bromohexyl)-2,2'-bithiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-5’-(6-bromohexyl)-2,2’-bithiophene is an organic compound belonging to the class of bithiophenes. Bithiophenes are heterocyclic compounds consisting of two thiophene rings. The presence of bromine atoms and a hexyl chain in this compound makes it particularly interesting for various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-5’-(6-bromohexyl)-2,2’-bithiophene typically involves the bromination of 2,2’-bithiophene followed by the introduction of a bromohexyl group. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure controlled bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-5’-(6-bromohexyl)-2,2’-bithiophene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.
Oxidation Reactions: The thiophene rings can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to remove the bromine atoms or to modify the hexyl chain using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Grignard reagents, organolithium compounds, solvents like tetrahydrofuran (THF), and temperatures ranging from -78°C to room temperature.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, solvents like acetic acid, and temperatures around 0°C to room temperature.
Reduction: Lithium aluminum hydride, solvents like diethyl ether, and temperatures around 0°C to room temperature.
Major Products
Substitution: Various substituted bithiophenes depending on the reagent used.
Oxidation: Sulfoxides or sulfones.
Reduction: De-brominated bithiophenes or modified hexyl chains.
Wissenschaftliche Forschungsanwendungen
5-Bromo-5’-(6-bromohexyl)-2,2’-bithiophene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of organic electronic materials, such as organic semiconductors and conductive polymers.
Wirkmechanismus
The mechanism of action of 5-Bromo-5’-(6-bromohexyl)-2,2’-bithiophene involves its interaction with molecular targets through its bromine atoms and thiophene rings. The bromine atoms can participate in halogen bonding, while the thiophene rings can engage in π-π interactions with aromatic systems. These interactions can modulate the activity of enzymes, receptors, or other biological targets, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-2,2’-bithiophene: Lacks the hexyl chain, making it less hydrophobic.
5,5’-Dibromo-2,2’-bithiophene: Contains two bromine atoms but no hexyl chain.
5-Hexyl-2,2’-bithiophene: Contains a hexyl chain but no bromine atoms.
Uniqueness
5-Bromo-5’-(6-bromohexyl)-2,2’-bithiophene is unique due to the presence of both bromine atoms and a hexyl chain. This combination enhances its reactivity and allows for diverse chemical modifications. The hexyl chain also increases its hydrophobicity, making it suitable for applications in organic electronics and materials science.
Eigenschaften
CAS-Nummer |
219535-23-6 |
|---|---|
Molekularformel |
C14H16Br2S2 |
Molekulargewicht |
408.2 g/mol |
IUPAC-Name |
2-bromo-5-[5-(6-bromohexyl)thiophen-2-yl]thiophene |
InChI |
InChI=1S/C14H16Br2S2/c15-10-4-2-1-3-5-11-6-7-12(17-11)13-8-9-14(16)18-13/h6-9H,1-5,10H2 |
InChI-Schlüssel |
QMLNWXWPLGERBI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(SC(=C1)C2=CC=C(S2)Br)CCCCCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,2-Ethanediamine, N,N-diethyl-N'-[2-(3-methylphenyl)-4-quinolinyl]-](/img/structure/B14235257.png)

![6-Methoxy-N-[4-(3-methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]nicotinamide](/img/structure/B14235276.png)
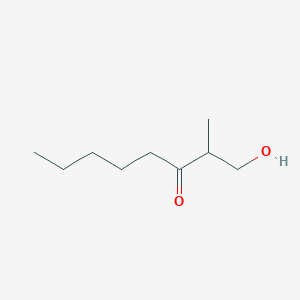
![N-[(1S)-1-Carboxy-3-methylbutyl]-3-[(4-iodophenyl)methyl]-L-histidine](/img/structure/B14235283.png)
![Phosphonium, triphenyl[[5-(trimethylsilyl)-3-furanyl]methyl]-, bromide](/img/structure/B14235288.png)
![1,2-Ethanediamine, N-[(4-methylphenyl)methyl]-N'-(phenylmethyl)-](/img/structure/B14235290.png)
![N-Hydroxy-2-[(4-phenoxybenzene-1-sulfonyl)methyl]benzamide](/img/structure/B14235292.png)
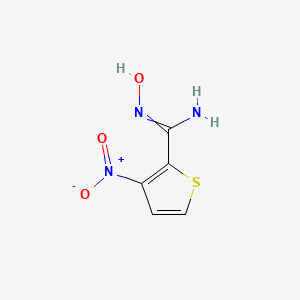
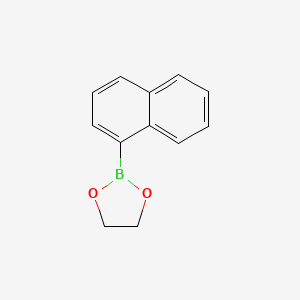
![10-[(3,7-Dimethyloct-6-en-1-yl)oxy]decyl thiocyanate](/img/structure/B14235330.png)

